![molecular formula C11H20N2O6Pt B1673121 Heptaplatin Sunpla CAS No. 146665-77-2](/img/structure/B1673121.png)
Heptaplatin Sunpla
Overview
Description
Heptaplatin Sunpla is a new platinum derivative with anticancer activity against various cancer cell lines, including cisplatin-resistant cancer cell lines . It has been reported to have a response rate of 17% as a single agent, and tolerable toxicity in the treatment of advanced gastric cancer .
Synthesis Analysis
Heptaplatin is a cisplatin derivative . A phase IIb trial using heptaplatin resulted in a 34% response rate with mild nephrotoxicity . A randomized phase III trial of heptaplatin plus 5-FU was conducted, compared with cisplatin plus 5-FU in patients with advanced gastric cancer .
Molecular Structure Analysis
The chemical formula of Heptaplatin Sunpla is C11H20N2O6Pt . The exact mass is 471.10 and the molecular weight is 471.370 .
Chemical Reactions Analysis
Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines have been investigated in connection with metallothionein (MT). Cytotoxicity was determined by an MTT assay. MT mRNA was determined by RT-PCR assay .
Physical And Chemical Properties Analysis
Heptaplatin Sunpla’s structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more can be found on PubChem .
Scientific Research Applications
Platinum-Based Cancer Therapy
Heptaplatin is a platinum-based compound . Platinum (Pt) compounds are widely used as anticancer drugs . They mainly target DNA and are particularly effective in cancers with defective DNA repair mechanisms . Heptaplatin, like other Pt drugs, impairs normal DNA functions by generating monoadducts as well as DNA crosslinks .
Effective Against Cisplatin-Resistant Cancer
Heptaplatin has shown effectiveness against cisplatin-resistant cancer cell lines . This is particularly important as cisplatin resistance is a major challenge in cancer treatment .
Less Involvement of Metallothionein
Heptaplatin’s effectiveness against cisplatin-resistant cancer cell lines is partly due to the less involvement of metallothionein (MT) in heptaplatin resistance . MT is a protein that can confer resistance to platinum drugs .
Attenuation of MT Induction
Heptaplatin can attenuate the induction of MT . This is significant as the induction of MT is one of the mechanisms by which cancer cells develop resistance to platinum drugs .
Lower Nephrotoxicity
Compared to cisplatin, heptaplatin has shown lower nephrotoxicity . This makes it a potentially safer alternative for patients who cannot tolerate the side effects of cisplatin .
DNA Inhibitor and Alkylating Agent
Heptaplatin acts as a DNA inhibitor and alkylating agent . These mechanisms of action interfere with the replication of cancer cells, thereby inhibiting their growth .
Mechanism of Action
Target of Action
Heptaplatin, also known as Eptaplatin or Sunpla, primarily targets DNA . DNA plays a crucial role in cell division and growth, and alterations in DNA can lead to cell death or uncontrolled cell proliferation, leading to cancer .
Mode of Action
Heptaplatin is a DNA inhibitor and a DNA alkylating agent . It interacts with DNA by forming covalent cross-links, which alter the helical structure of DNA . This prevents DNA replication and restoration, leading to cell apoptosis . Heptaplatin’s mode of action is similar to that of cisplatin and oxaliplatin .
Biochemical Pathways
Heptaplatin affects the DNA replication pathway, leading to downstream effects such as cell apoptosis . The drug’s interaction with DNA inhibits the replication of malignant cells, thereby preventing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of platinum drugs, including Heptaplatin, are crucial for their efficacy and safety . Factors such as the quantity of protein-bound drug in blood serum, the rate at which the drugs are cleared by the body, and the rate at which the drugs are degraded and deactivated, all play a role in the drug’s pharmacokinetics .
Result of Action
Heptaplatin has shown effectiveness in the treatment of various types of cancer cells . For instance, it has been effective against L1210 cisplatin-resistant leukemia cells . The activity of the drug may be partly related to the decreased expression of metallothioneins as a result of heptaplatin action .
Action Environment
The action, efficacy, and stability of Heptaplatin can be influenced by environmental factors. For example, at pH 6.0 in a tumor microenvironment, overexpressed spermine can exchange competitively heptaplatin from heptaplatin-CB7, which can enhance the antitumor activity on colorectal tumor cells and lower cytotoxicity than the drug alone on colorectal normal cells .
Safety and Hazards
Heptaplatin showed similar effects to cisplatin when combined with 5-FU in advanced gastric cancer patients with tolerable toxicities . The major adverse events are nausea, vomiting, anorexia, and digestive tract reaction . The abnormalities of laboratory examination are leucopenia and neutropenia .
Future Directions
properties
IUPAC Name |
[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum(2+);propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7);/q;;+2/p-2/t6-,7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXKGUZINMNEDK-GPJOBVNKSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1O[C@@H]([C@H](O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932874 | |
Record name | Platinum(2+) propanedioate--[2-(propan-2-yl)-1,3-dioxolane-4,5-diyl]dimethanamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eptaplatin | |
CAS RN |
146665-77-2 | |
Record name | Eptaplatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146665-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platinum(2+) propanedioate--[2-(propan-2-yl)-1,3-dioxolane-4,5-diyl]dimethanamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPTAPLATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1352HON1DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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